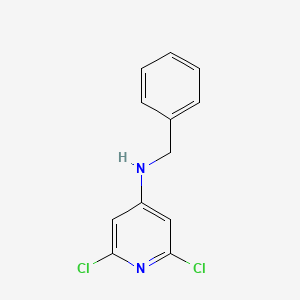

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine

CAS No.:

Cat. No.: VC16503496

Molecular Formula: C12H10Cl2N2

Molecular Weight: 253.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10Cl2N2 |

|---|---|

| Molecular Weight | 253.12 g/mol |

| IUPAC Name | N-benzyl-2,6-dichloropyridin-4-amine |

| Standard InChI | InChI=1S/C12H10Cl2N2/c13-11-6-10(7-12(14)16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |

| Standard InChI Key | DUTQVASSZKFZPQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC(=NC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine consists of a pyridine ring substituted with chlorine atoms at the 2- and 6-positions and a benzylamine group at the 4-position. The planar pyridine ring contributes to aromatic stability, while the electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity at the para position. The benzyl group introduces steric bulk and lipophilicity, influencing solubility and intermolecular interactions .

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from predictive models :

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 253.13 g/mol |

| Density | |

| Boiling Point | 408.8 \pm 40.0 \, ^\circ\text{C} |

| pKa |

The low pKa indicates weak basicity, consistent with the electron-withdrawing effects of the chlorine atoms reducing amine proton affinity. The high boiling point aligns with strong dipole-dipole interactions and possible hydrogen bonding via the amine group .

Synthesis and Manufacturing

Proposed Synthetic Routes

Although no explicit synthesis for Benzyl-(2,6-dichloro-pyridin-4-yl)-amine is documented, two plausible pathways can be inferred from analogous reactions:

Challenges and Optimization

Physicochemical and Stability Profile

Solubility and Partitioning

The compound’s solubility is likely limited in water due to its aromatic and nonpolar benzyl group. Predicted logP (octanol-water partition coefficient) values estimated at suggest moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume